Bruceantinol

Vue d'ensemble

Description

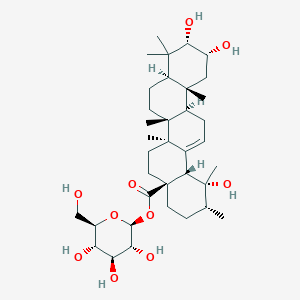

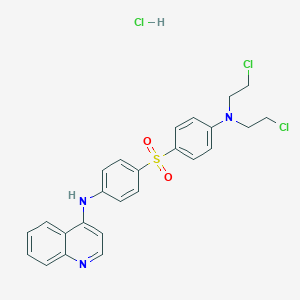

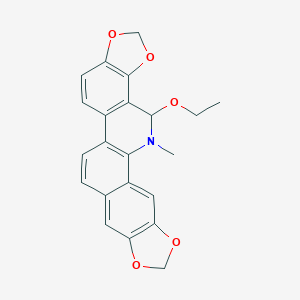

Le Bruceantinol est un composé quassinoïde isolé des fruits de la plante Brucea javanica, qui appartient à la famille des Simaroubaceae . Ce composé a suscité un intérêt considérable en raison de ses propriétés antitumorales et antibactériennes puissantes . Brucea javanica est traditionnellement utilisée en Asie du Sud-Est pour traiter diverses affections, notamment le cancer, la dysenterie et les affections cutanées .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Bruceantinol peut être synthétisé par différentes voies de synthèse. Une méthode courante implique l'extraction du composé des fruits de Brucea javanica à l'aide de solvants comme l'acétate d'éthyle . Le composé extrait est ensuite purifié à l'aide de techniques telles que la chromatographie liquide ultra-performante (UPLC) et la spectrométrie de masse en tandem (MS/MS) .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction à grande échelle des fruits de Brucea javanica. Le processus comprend l'extraction par solvant, suivie d'une purification par des techniques chromatographiques pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le Bruceantinol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courantes:

Oxydation : Des agents oxydants courants comme le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂) peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) sont utilisés.

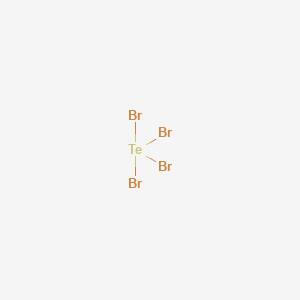

Substitution : Des réactions d'halogénation peuvent être réalisées à l'aide de réactifs tels que le brome (Br₂) ou le chlore (Cl₂).

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui peuvent présenter des activités biologiques différentes .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les structures quassinoïdes et leur réactivité.

Biologie : Investigated for its cytotoxic effects on various cancer cell lines.

Industrie : Applications potentielles dans le développement de nouveaux médicaments anticancéreux et agents antibactériens.

5. Mécanisme d'action

Le this compound exerce ses effets principalement en inhibant la voie de signalisation STAT3, qui est constitutivement active dans de nombreux cancers humains . Il bloque la capacité de liaison à l'ADN de STAT3, supprimant la transcription des gènes impliqués dans la survie cellulaire et la prolifération . Cela conduit à l'induction de l'apoptose et à l'inhibition de la croissance tumorale .

Composés similaires:

- Bruceine A

- Bruceine B

- Bruceine C

- Brusatol

Comparaison : Le this compound est unique parmi ces composés en raison de son inhibition puissante de la voie STAT3 . Alors que les autres bruceines présentent également des activités antitumorales, le mécanisme d'action spécifique du this compound et sa puissance plus élevée en font un candidat prometteur pour un développement pharmaceutique plus poussé .

Applications De Recherche Scientifique

Bruceantinol has a wide range of scientific research applications:

Mécanisme D'action

Bruceantinol exerts its effects primarily by inhibiting the STAT3 signaling pathway, which is constitutively active in many human cancers . It blocks the DNA-binding ability of STAT3, suppressing the transcription of genes involved in cell survival and proliferation . This leads to the induction of apoptosis and inhibition of tumor growth .

Comparaison Avec Des Composés Similaires

- Bruceine A

- Bruceine B

- Bruceine C

- Brusatol

Comparison: Bruceantinol is unique among these compounds due to its potent inhibition of the STAT3 pathway . While other bruceines also exhibit antitumor activities, this compound’s specific mechanism of action and higher potency make it a promising candidate for further drug development .

Propriétés

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,15,17,20-24,34-36H,9-11H2,1-7H3/b12-8+/t15-,17+,20+,21+,22+,23+,24-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREUSBYRKOPNJK-AJPRWBMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415102 | |

| Record name | BRUCEANTINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53729-52-5 | |

| Record name | Methyl (11β,12α,15β)-15-[[(2E)-4-(acetyloxy)-3,4-dimethyl-1-oxo-2-penten-1-yl]oxy]-13,20-epoxy-3,11,12-trihydroxy-2,16-dioxopicras-3-en-21-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53729-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BRUCEANTINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-Butyl-calix[4]arene tetra-N-propyl ether](/img/structure/B162207.png)